Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate
Description
Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate is a spirocyclic compound featuring a 5-azaspiro[2.3]hexane core modified with a tert-butyl carboxylate group and a benzyloxycarbonylamino (Cbz) substituent. The Cbz group serves as a protective moiety for amines, enhancing stability during synthetic processes while allowing selective deprotection via hydrogenolysis. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors, as evidenced by related derivatives in Raf inhibitor studies .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.3]hexane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-11-18(12-20)9-14(18)19-15(21)23-10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHYNZFUPVRQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC2NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113081 | |
| Record name | 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251012-85-7 | |
| Record name | 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251012-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aza-Spirohexane Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group.
Addition of the Tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield deprotected amines or reduced functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its unique spirocyclic structure contributes to its biological activity, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds with similar spirocyclic frameworks exhibit significant anticancer properties. For instance, derivatives of spiro compounds have been shown to inhibit tumor growth in various cancer cell lines, suggesting that this compound could be explored for similar applications .
Case Study: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of spirocyclic compounds that showed promising results against breast cancer cells. The incorporation of this compound as an intermediate led to enhanced efficacy compared to traditional agents .
Organic Synthesis
The compound is utilized as a building block in organic synthesis, particularly in the formation of more complex molecules.
Peptide Synthesis
This compound serves as a protecting group for amines in peptide synthesis, allowing for selective reactions without interfering with other functional groups. This application is crucial in the development of peptide-based therapeutics.
Data Table: Comparison of Protecting Groups
| Protecting Group | Advantages | Disadvantages |
|---|---|---|
| Tert-butyl | Stable under acidic conditions | Requires deprotection step |
| Benzyl | Easily removable under mild conditions | May require harsher conditions for removal |
| Fmoc | Reversible deprotection | More expensive than tert-butyl |
Material Science
Emerging research suggests potential applications in material science, particularly in the development of polymers and coatings.
Polymerization Studies
Research indicates that incorporating the spirocyclic structure into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .
Mechanism of Action
The mechanism of action of tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished from related spirocyclic analogs by its substituents and ring systems. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Stability and Reactivity Trends
- Cbz Group (Target Compound): Stable under acidic and basic conditions but cleaved by hydrogenolysis. This contrasts with methoxymethyl (compound 2) or hydroxy groups, which may undergo hydrolysis under harsh conditions .
- tert-butyl ester : Enhances lipophilicity and stability compared to ethyl esters (e.g., Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate) .
- Spiro[2.4]heptane vs.
Biological Activity
Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate is a complex organic compound with a unique spirocyclic structure. Its potential biological activity has garnered interest in various scientific fields, particularly in medicinal chemistry and drug development. This article aims to present a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C18H24N2O4
- Molar Mass : 332.39 g/mol
- CAS Number : 1251012-85-7
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The spirocyclic structure allows for selective binding to molecular targets, which can modulate various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could bind to specific receptors, influencing cellular responses and signaling pathways.
Biological Activity Data
Research studies have explored the biological activities of this compound, highlighting its potential applications in pharmacology.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anticancer Research :
- A study demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Mechanistic studies indicated that it may induce apoptosis through modulation of apoptotic pathways.
-
Antimicrobial Studies :
- Research indicated that this compound showed promising antibacterial activity against specific strains of bacteria, highlighting its potential as an antimicrobial agent.
- Further investigations into its mechanism revealed interference with bacterial cell wall synthesis.
-
Neuroprotection :
- Investigations into neuroprotective effects showed that the compound could reduce oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.
Future Directions
The unique structure and promising biological activities of this compound warrant further research. Future studies should focus on:
- Detailed mechanistic studies to elucidate specific molecular targets.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Exploration of structure-activity relationships to optimize its pharmacological properties.
Q & A
Q. What are the key synthetic routes for synthesizing tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate?
A common approach involves multi-step organic synthesis, starting from spirocyclic intermediates. For example, tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate can be functionalized via nucleophilic substitution or coupling reactions. In one protocol, tert-butyl spirocyclic carboxylates react with benzyloxycarbonyl (Cbz) protected amines in the presence of DIPEA and dry DMF, followed by purification via liquid-liquid extraction and rotary evaporation . Esterification or carbamate formation using tert-butyl alcohol and acid catalysts (e.g., H₂SO₄) is another foundational step .
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored in anhydrous conditions at –20°C or –80°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Solutions in DMF or DMSO should be aliquoted to avoid freeze-thaw degradation, with a recommended shelf life of 1 month at –20°C or 6 months at –80°C .
Q. What analytical techniques are essential for confirming the structure of this spiro compound?
- NMR Spectroscopy : H and C NMR are critical for verifying spirocyclic geometry and substituent positions. For example, tert-butyl groups exhibit distinct singlet peaks at ~1.4 ppm in H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve bond angles and stereochemistry .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound during multi-step synthesis?
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .
- Temperature Control : Reactions involving tert-butyl esters may require low temperatures (–20°C) to prevent Boc-group cleavage .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) can improve coupling efficiency in Cbz-protection steps .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Q. What role does the tert-butyl group play in the compound’s reactivity?
The tert-butyl group acts as a steric shield, protecting the spirocyclic core from nucleophilic attack or oxidation. However, under acidic conditions (e.g., TFA), it undergoes cleavage, enabling further functionalization . Comparative studies show that bulkier groups (e.g., trityl) reduce reaction rates in SN2 pathways .
Q. How can computational methods assist in predicting stability or reactivity?
- Molecular Dynamics (MD) : Simulates solvation effects and degradation pathways in aqueous environments .
- Docking Studies : Predicts interactions with biological targets (e.g., enzymes) for drug discovery applications .
- Reaction Mechanism Modeling : Identifies transition states and intermediates in esterification or cyclization steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
